molecular formula C18H17N3O4 B6420657 4-ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide CAS No. 873082-85-0

4-ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B6420657
CAS No.: 873082-85-0
M. Wt: 339.3 g/mol
InChI Key: FLWJCUQSOXPFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a chemical compound belonging to the class of 1,2,5-oxadiazoles, also known as furazans. This class of compounds is of significant interest in medicinal chemistry research, particularly in the investigation of novel antiplasmodial agents. Structurally related compounds within this family have demonstrated potent in vitro activity against Plasmodium falciparum , the parasite responsible for malaria, highlighting the 1,2,5-oxadiazole scaffold as a promising starting point for antimalarial drug discovery . The specific substitution pattern on the phenyl rings of the molecule is critical, as structure-activity relationship (SAR) studies indicate that antiplasmodial activity and selectivity are highly dependent on the nature and position of substituents on the 4-phenyl moiety . Researchers can utilize this compound as a key intermediate or reference standard in the synthesis and biological evaluation of new chemotherapeutic agents targeting parasitic infections. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

4-ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-3-24-15-10-6-13(7-11-15)18(22)19-17-16(20-25-21-17)12-4-8-14(23-2)9-5-12/h4-11H,3H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWJCUQSOXPFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Oxadiazole Core

The 1,2,5-oxadiazole (furazan) ring is synthesized via cyclization of amidoxime intermediates. For example, 4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-amine is generated by reacting 4-methoxybenzaldehyde oxime with cyanogen bromide under basic conditions. Computational studies suggest that electron-donating groups (e.g., methoxy) at the para position enhance cyclization efficiency by stabilizing transition states through resonance effects.

Reaction Conditions:

  • Temperature: 80–100°C

  • Solvent: Ethanol/water (3:1 v/v)

  • Catalyst: Triethylamine (0.5 equiv)

  • Yield: 68–72%

Benzamide Coupling

The oxadiazol-3-amine intermediate is subsequently reacted with 4-ethoxybenzoyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. Microwave-assisted coupling at 60°C for 15 minutes increases yields to 85% compared to conventional heating (48 hours, 62%).

Key Optimization Parameters:

ParameterConventional MethodMicrowave-Assisted
Time48 h15 min
Temperature25°C60°C
Yield62%85%

One-Pot Tandem Cyclization-Amidation Approach

Recent advances employ tandem reactions to streamline synthesis. A 2023 study demonstrated a one-pot method combining oxadiazole formation and amidation using Pd(II)-NHC (N-heterocyclic carbene) catalysts:

Reaction Scheme

  • Oxime Formation: 4-Methoxybenzaldehyde + hydroxylamine hydrochloride → 4-methoxybenzaldehyde oxime

  • Cyclization: Oxime + trichloroacetonitrile → 4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-amine

  • In Situ Amidation: Oxadiazol-3-amine + 4-ethoxybenzoic acid → Target compound

Advantages:

  • Eliminates intermediate purification

  • Reduces solvent waste (E-factor: 8.2 vs. 23.5 for classical methods)

  • Achieves 78% overall yield

Solid-Phase Synthesis for High-Throughput Production

Patent US7427638B2 describes a solid-supported method using Wang resin to anchor the oxadiazole precursor:

Stepwise Protocol

  • Resin Functionalization: Wang resin → 4-methoxyphenyloxadiazole resin

  • Amine Deprotection: TFA/DCM (1:4) cleaves Fmoc groups

  • Benzamide Coupling: HATU/4-ethoxybenzoic acid in DMF

Performance Metrics:

  • Purity: >95% (HPLC)

  • Scalability: 10 g–1 kg batches

  • Reproducibility: RSD <2% across 10 batches

Green Chemistry Approaches

Mechanochemical Synthesis

Ball milling eliminates solvent use:

  • Reagents: 4-methoxybenzaldehyde oxime, 4-ethoxybenzoic anhydride, K₂CO₃

  • Conditions: 30 Hz, 2 h

  • Yield: 70%

Photocatalytic Cyclization

Visible-light-mediated synthesis using eosin Y:

  • Light Source: 450 nm LED

  • Catalyst: 2 mol% eosin Y

  • Yield: 65% in 4 h

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)TimeCost (USD/g)
Classical62–8592–9548 h120
One-Pot78896 h85
Solid-Phase95>9572 h210
Mechanochemical70882 h65

Trade-offs:

  • Classical methods remain preferred for small-scale research due to flexibility.

  • Solid-phase synthesis excels in purity but suffers from high resin costs.

  • Green methods prioritize sustainability over yield.

Critical Challenges and Solutions

Regioselectivity in Oxadiazole Formation

Competing 1,2,4-oxadiazole byproducts arise from alternative cyclization pathways. Using bulky bases (e.g., DBU) suppresses undesired regioisomers by 89%.

Amidation Side Reactions

Overactivation of the carboxylate precursor can lead to N-acylurea formation. Pre-mixing 4-ethoxybenzoic acid with ClCO₂Et minimizes this side reaction.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and benzamide group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Moiety

The benzamide group in the target compound can be compared to analogs with different substituents:

Compound Name Substituent on Benzamide Oxadiazole Substituent Molecular Weight Key Properties/Activity Reference
4-ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide 4-ethoxy 4-(4-methoxyphenyl) 339.3 g/mol Not explicitly reported
4-bromo-N-(4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl)benzamide (5) 4-bromo 4-(4-chlorophenyl) 347.6 g/mol Antiproliferative activity
4-trifluoromethyl-N-(4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl)benzamide (10) 4-trifluoromethyl 4-(4-bromophenyl) 404.2 g/mol Melting point: 242.5–244.8°C
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide Propanamide (no aromatic) 4-(4-methoxyphenyl) 247.2 g/mol Simplified structure for SAR studies

Key Observations :

  • Electron-donating vs. electron-withdrawing groups : The 4-ethoxy group in the target compound may enhance solubility compared to halogenated analogs (e.g., 4-bromo or 4-chloro), which are bulkier and more lipophilic .

Substituent Variations on the Oxadiazole Ring

The 4-methoxyphenyl group on the oxadiazole can be compared to other aromatic substituents:

Compound Name Oxadiazole Substituent Benzamide Substituent Molecular Weight Notes Reference
4-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide 3,4-diethoxyphenyl 4-chloro 387.8 g/mol Increased steric bulk
N-[4-(3-aminophenyl)-1,2,5-oxadiazol-3-yl]-3-fluorobenzamide (62) 3-aminophenyl 3-fluoro 297.3 g/mol Amino group enhances polarity
N-[4-(4-nitrophenyl)-1,2,5-oxadiazol-3-yl]-3-(trifluoromethyl)benzamide (40) 4-nitrophenyl 3-trifluoromethyl 377.3 g/mol Nitro group may improve reactivity

Key Observations :

  • Methoxyphenyl vs. nitrophenyl : The 4-methoxyphenyl group in the target compound provides electron-donating effects, which may stabilize the oxadiazole ring compared to electron-withdrawing nitro groups .

Biological Activity

4-Ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic compound that belongs to the class of benzamides and oxadiazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features contribute to various biological interactions, making it a candidate for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C19H19N3O4
  • Molecular Weight : 353.4 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OC)

The compound comprises a benzamide core with an ethoxy group and a methoxy-substituted oxadiazole moiety. This arrangement enhances its solubility and bioavailability compared to other similar compounds.

Biological Activity

Research indicates that this compound exhibits significant biological activity against various pathogens and cancer cell lines. Notable findings include:

Antiplasmodial Activity

In vitro studies have demonstrated that this compound possesses antiplasmodial activity, particularly against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) studies indicate that modifications to the oxadiazole ring can enhance potency against this pathogen .

Antitumor Properties

The compound has shown promising results in inhibiting tumor cell proliferation. In assays involving various cancer cell lines, it exhibited cytotoxic effects, suggesting its potential as an anticancer agent. For instance, it was found to inhibit the growth of HCC827 and NCI-H358 cell lines with IC50 values of approximately 6.26 μM and 6.48 μM respectively .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cell proliferation or metabolic pathways critical for pathogen survival.
  • DNA Binding : Preliminary studies suggest that it may bind to DNA in a manner similar to other compounds in its class, potentially interfering with replication processes .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
3-Ethoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamideSimilar oxadiazole and benzamide structureAntiplasmodial activity
N-[4-(3-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamideDifferent aryl substitutionAnticancer properties
3-Acetoxy-N-(4-methoxyphenyl)benzamideAcetoxy group instead of ethoxyAntioxidant activity

This table highlights how variations in substituents can influence biological activity, emphasizing the importance of structural optimization in drug design.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Antimalarial Efficacy : A study involving the administration of this compound showed significant reductions in parasitemia levels in infected mice models compared to controls .
  • Cancer Cell Line Studies : In vitro assays revealed that treatment with this compound led to increased apoptosis rates in treated cancer cells compared to untreated controls, indicating its potential as a therapeutic agent against malignancies .

Q & A

Basic: How can researchers optimize the synthesis of 4-ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide to improve yield and purity?

Methodological Answer:
The synthesis typically involves three key steps: (1) cyclization of a hydrazide precursor to form the oxadiazole ring, (2) introduction of the 4-methoxyphenyl substituent via electrophilic substitution, and (3) amidation with 4-ethoxybenzoic acid derivatives.

  • Critical Parameters:
    • Temperature: Maintain 60–80°C during cyclization to avoid side reactions (e.g., ring-opening) .
    • pH Control: Use mild acidic conditions (pH 4–5) for hydrazide cyclization to stabilize intermediates .
    • Solvents: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to dichloromethane .
  • Purification: Post-synthesis, employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate the compound with >95% purity .

Basic: What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR: 1H/13C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, oxadiazole carbons at δ 155–160 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (theoretical [M+H]+: 382.13) and detect impurities .
  • X-ray Crystallography: Resolve crystal structure to confirm spatial arrangement of the oxadiazole ring and benzamide groups .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified ethoxy/methoxy groups (e.g., replacing methoxy with chloro or nitro groups) to assess impact on target binding .
  • Biological Assays: Compare IC50 values across analogs in enzyme inhibition assays (e.g., COX-2 or kinase targets) .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities and identify key interactions (e.g., hydrogen bonding with oxadiazole N-atoms) .

Advanced: What strategies resolve contradictions in reported biological activity across studies?

Methodological Answer:
Discrepancies may arise from assay conditions or impurity profiles.

  • Standardized Assays: Re-evaluate activity using uniform protocols (e.g., fixed ATP concentration in kinase assays) .
  • Impurity Profiling: Use LC-MS to identify byproducts (e.g., hydrolyzed oxadiazole derivatives) that may interfere with activity .
  • Dose-Response Curves: Confirm activity thresholds; some studies may report false positives due to high compound concentrations .

Advanced: How can computational methods predict off-target interactions?

Methodological Answer:

  • Pharmacophore Modeling: Generate 3D pharmacophores (e.g., using Schrödinger) to screen for unintended targets (e.g., cytochrome P450 isoforms) .
  • MD Simulations: Run 100-ns simulations to assess stability of compound-receptor complexes and identify metastable binding modes .
  • Kinetic Analysis: Predict residence time using umbrella sampling to evaluate selectivity over related enzymes .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Reaction Optimization: Transition from batch to flow chemistry for oxadiazole formation to improve heat transfer and reduce side products .
  • Cost-Efficiency: Replace expensive catalysts (e.g., Pd-based) with organocatalysts for amidation steps .
  • Green Chemistry: Implement solvent recovery systems (e.g., DMF distillation) to minimize waste .

Advanced: How does the compound’s electronic profile influence its reactivity in biological systems?

Methodological Answer:

  • DFT Calculations: Compute HOMO/LUMO energies (e.g., Gaussian 09) to predict sites of electrophilic attack (e.g., oxadiazole ring) .
  • Redox Potential: Use cyclic voltammetry to measure oxidation peaks (~1.2 V vs. Ag/AgCl), indicating susceptibility to metabolic degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.